4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxine core linked to a sulfonamide group, which is further substituted with an N,N-dimethylpiperidine moiety. The benzodioxine and piperidine moieties may enhance metabolic stability and bioavailability compared to simpler sulfonamides .
Properties
IUPAC Name |
4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)methyl]-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6S2/c1-18(2)27(22,23)19-7-5-13(6-8-19)12-17-26(20,21)14-3-4-15-16(11-14)25-10-9-24-15/h3-4,11,13,17H,5-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVVOKMEROQASI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which is then reacted with N,N-dimethylpiperidine-1-sulfonamide in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can help in maintaining consistent reaction parameters, thereby enhancing the overall efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxine-Sulfonamide Motifs
(a) N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ()
- Key Differences :
- Replaces the N,N-dimethylpiperidine group with a piperazine ring bearing a 4-fluorophenyl substituent.
- Incorporates a furyl-ethyl linker instead of a methylene bridge.
- Implications :
(b) N-(1-(2-(Dimethylamino)ethyl)-3-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide ()
Analogues with Piperidine-Sulfonamide Scaffolds
(a) 4-(4-(Dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide ()
- Key Differences :
- Lacks the benzodioxine system but includes a dihydropyridine core with nitroaryl substituents.
- Contains carboxamide groups instead of a sulfonamide.
- Implications :
Table 1: Comparative Pharmacological Profiles
Biological Activity
The compound 4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the synthesis, biological activity, and therapeutic implications of this compound, based on recent research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride , which are reacted in an aqueous alkaline medium.
- Formation of Intermediate : The reaction yields an intermediate sulfonamide, which is then treated with various 2-bromo-N-(un/substituted-phenyl)acetamides to produce the final compound.
- Characterization : The synthesized compounds are characterized using techniques such as proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) to confirm their structures.
Synthesis Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 2,3-Dihydrobenzo[1,4]-dioxin-6-amine + 4-Methylbenzenesulfonyl chloride | Aqueous alkaline medium | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide |
| 2 | Intermediate + 2-Bromo-N-(un/substituted-phenyl)acetamides | DMF with LiH as activator | This compound |
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of various sulfonamide derivatives including our compound of interest. The focus has been primarily on their effects against:
- α-glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for diabetes management. The synthesized compounds exhibited weak to moderate inhibitory activities against α-glucosidase. For instance:
Therapeutic Implications
The findings suggest that these compounds, including This compound , could serve as potential therapeutic agents for conditions such as Type 2 diabetes mellitus (T2DM). Their moderate inhibitory activity indicates a possible role in managing postprandial hyperglycemia.
Case Studies
Several case studies have highlighted the biological relevance of similar sulfonamide compounds:
- Anti-Diabetic Agents : In a study focusing on the synthesis of N-(un/substituted-phenyl)acetamides as anti-diabetic agents, compounds demonstrated varying degrees of α-glucosidase inhibition, reinforcing the therapeutic potential of benzodioxine derivatives in diabetes management .
- Antimicrobial Properties : Other studies have indicated that related sulfonamide derivatives exhibit antimicrobial properties, suggesting a broader spectrum of biological activity that could be explored further .
Summary of Biological Activities
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| Acarbose | α-glucosidase Inhibitor | 37.38 ± 0.12 |
| Compound 7i | α-glucosidase Inhibitor | 86.31 ± 0.11 |
| Compound 7k | α-glucosidase Inhibitor | 81.12 ± 0.13 |
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can researchers validate reaction efficiency?
Methodological Answer:
The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under alkaline conditions (e.g., aqueous Na₂CO₃ at pH 9–10). A key intermediate is formed via nucleophilic substitution, followed by alkylation or amidation steps to introduce the piperidine-sulfonamide moiety . To validate efficiency:
- Monitor reaction progress using HPLC (as described in ) with mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6).
- Use TLC or LC-MS to confirm intermediate formation.
- Optimize yields by adjusting stoichiometry of sulfonyl chloride derivatives (e.g., 4-methylbenzenesulfonyl chloride) and reaction time (3–4 hours at RT) .
Basic: How can researchers structurally characterize this compound and confirm purity?
Methodological Answer:
- Spectroscopic Analysis :
- Elemental Analysis (CHN) : Validate molecular formula (e.g., C₁₃H₁₈N₂O₄S) with <1% deviation .
- HPLC Purity : Ensure ≥95% purity using a C18 column with UV detection at 254 nm .
Advanced: What computational methods are recommended to predict binding interactions with acetylcholinesterase or α-glucosidase?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and enzyme active sites (e.g., acetylcholinesterase’s catalytic triad).
- Quantum Chemical Calculations : Apply density functional theory (DFT) to analyze electron distribution in the benzodioxin ring, which may influence π-π stacking with aromatic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes under physiological conditions .
Advanced: How should researchers resolve contradictions in reported inhibitory activity across assays?
Methodological Answer:
- Assay Standardization :
- Control for Solubility : Test compounds in DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference.
- Statistical Validation : Apply ANOVA to compare IC₅₀ values across replicates, addressing outliers via Grubbs’ test .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Synthesize sodium or hydrochloride salts via reaction with NaOH/HCl to enhance aqueous solubility.
- Prodrug Design : Introduce ester groups at the piperidine nitrogen, which hydrolyze in vivo to release the active compound .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (75:25 lactide:glycolide) prepared by emulsion-solvent evaporation .
Basic: What are the critical parameters for scaling up synthesis from lab to pilot scale?
Methodological Answer:
- Reactor Design : Use continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation .
- Purification : Implement HPLC-SFC (supercritical fluid chromatography) for greener, high-throughput purification .
- Process Analytical Technology (PAT) : Monitor reaction kinetics in real-time using FTIR probes .
Advanced: How can researchers leverage cheminformatics to identify structurally analogous compounds with enhanced activity?
Methodological Answer:
- QSAR Modeling : Use MOE or RDKit to correlate structural descriptors (e.g., logP, topological polar surface area) with bioactivity data .
- Scaffold Hopping : Replace the benzodioxin ring with bioisosteres (e.g., benzofuran) using Reaxys or SciFinder .
- Library Design : Generate derivatives via combinatorial chemistry, focusing on varying sulfonamide substituents .
Basic: What safety protocols are essential for handling sulfonamide intermediates?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.
- Waste Management : Neutralize sulfonyl chloride residues with 10% NaHCO₃ before disposal .
- Stability Testing : Store intermediates at –20°C under argon to prevent hydrolysis .
Advanced: How do structural modifications impact metabolic stability in hepatic microsomes?
Methodological Answer:
- In Vitro Assays : Incubate compounds with human liver microsomes (HLM) and NADPH at 37°C. Quantify parent compound depletion via LC-MS/MS .
- Metabolite ID : Use HRMS to detect phase I metabolites (e.g., hydroxylation at the benzodioxin methyl group) .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
Advanced: What experimental designs minimize variability in enzyme inhibition assays?
Methodological Answer:
- DoE (Design of Experiments) : Apply Box-Behnken designs to optimize pH, temperature, and substrate concentration .
- Internal Standards : Spike assays with deuterated analogs (e.g., d₃-acetylthiocholine) to normalize signal drift .
- Blind Analysis : Assign replicates to different researchers to reduce operator bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
